molecular formula C18H23N3O5 B2385223 N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 899975-67-8

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2385223
CAS No.: 899975-67-8
M. Wt: 361.398
InChI Key: BCMGJXDWYATICO-UHFFFAOYSA-N
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Description

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the furan-2-yl ethylamine:

    Coupling reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic and nucleophilic reagents can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the furan ring, which could influence its reactivity and applications.

    N1-(2,5-dimethoxyphenyl)-N2-(2-(methylamino)-2-(furan-2-yl)ethyl)oxalamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical properties.

Uniqueness

The presence of both the 2,5-dimethoxyphenyl and furan-2-yl groups in N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide makes it unique compared to similar compounds

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-21(2)14(16-6-5-9-26-16)11-19-17(22)18(23)20-13-10-12(24-3)7-8-15(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGJXDWYATICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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